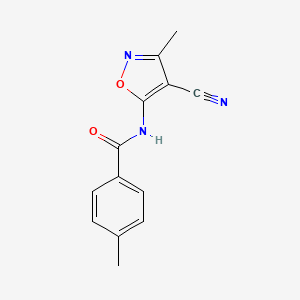

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-8-3-5-10(6-4-8)12(17)15-13-11(7-14)9(2)16-18-13/h3-6H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPBIMZROWKTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C(=NO2)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with appropriate reagents to introduce the oxazole ring and the cyano group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group and oxazole ring are key functional groups that contribute to its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2.1.1. HDAC Inhibitors ()

- Compound 109: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide Key Features: Contains a 4-methylbenzamide core linked to a hexyl chain with an aminophenyl group. Activity: Potent dual HDAC1/3 inhibitor (IC₅₀ values in nM range). Comparison: The target compound replaces the flexible hexyl-aminophenyl chain with a rigid oxazole-cyano group.

2.1.2. Tyrosine Kinase Inhibitors ()

- Inhibitor 153: Features a 4-methylbenzamide core linked to an imidazopyridinyl-ethynyl group. Activity: Effective against ABL T315I mutations but with low oral bioavailability in rats. Comparison: The target compound’s oxazole-cyano group may improve metabolic stability compared to the ethynyl group, though bioavailability trade-offs (e.g., solubility) could arise .

2.1.3. Sulfonamide Derivatives ()

- Azetidinone Derivatives (5a1–6,5b1–6): Synthesized via hydrazinoacetyl sulfonamide intermediates. Activity: Demonstrated antimicrobial properties. Comparison: The oxazole-cyano group in the target compound may offer enhanced hydrogen-bonding capacity compared to sulfonamide derivatives, influencing target binding .

Electronic and Steric Effects

- Cyano Group: The electron-withdrawing nature of the cyano substituent (present in the target compound) contrasts with electron-donating groups (e.g., methyl in Compound 136 from ). This difference could modulate interactions with enzymatic active sites, such as altering charge distribution in HDAC or kinase binding pockets .

- Oxazole vs. Thiadiazole : Compared to N-[(2,3-dihydro-2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide (), the oxazole ring in the target compound lacks sulfur, which may reduce polarizability and alter binding kinetics .

Hypothesized Mechanisms

- The rigid oxazole-cyano group may favor interactions with HDAC3’s hydrophobic channel .

- Antimicrobial Activity : Analogous to sulfonamide derivatives (), the compound could disrupt bacterial folate synthesis or DNA gyrase, though experimental validation is needed.

Physicochemical Properties

- Solubility: The cyano group may reduce solubility compared to hydroxyl or amine-containing analogs (e.g., N-(dibenzylcarbamothioyl)-4-methylbenzamide in ).

- Metabolic Stability : The oxazole ring’s resistance to oxidative metabolism could enhance half-life relative to compounds with aliphatic chains (e.g., HDAC inhibitors in ) .

Analytical Data

- NMR/LC-MS: Critical for confirming the oxazole-cyano structure and purity (as seen in for related compounds) .

Comparative Data Table

Biological Activity

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H11N3O2

- CAS Number : 861212-51-3

The compound features a benzamide core substituted with a cyano group and an oxazole ring, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation.

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis. This inhibition can lead to reduced cell growth in cancerous tissues resistant to traditional therapies .

- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : The compound has been shown to inhibit RET kinase activity, which is significant in certain cancers. In vitro assays demonstrated that it effectively reduced cell proliferation driven by RET mutations .

- Metabolic Pathway Disruption : By inhibiting DHFR through its metabolites, the compound disrupts the folate metabolism pathway, which is vital for DNA synthesis and repair .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-methylbenzamide with high purity?

The synthesis involves refluxing [(4-methylbenzoyl)amino]acetic acid with cyano-substituted precursors in ethanol for 1 hour. Post-reaction neutralization with sodium bicarbonate and recrystallization (e.g., ethanol/dioxane mixtures) yield high-purity crystals. Purity is validated via melting point analysis (e.g., 493–494 K for analogous compounds) and thin-layer chromatography (TLC) .

Q. How is X-ray crystallography applied to determine the molecular structure and intermolecular interactions?

Single-crystal X-ray diffraction (Bruker SMART APEXII CCD, Mo Kα radiation) at 100 K reduces thermal motion artifacts. Structure solution with SHELXS and refinement via SHELXL (R1 ≈ 0.035) locate hydrogen atoms geometrically or via difference Fourier maps. Intermolecular interactions (N–H⋯O/S, C–H⋯S) and dihedral angles (e.g., 84.21° between oxazole and benzamide rings) are analyzed using ORTEP-3 for visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Iterative refinement in SHELXL addresses thermal parameter discrepancies or residual electron density. Twin refinement (TWIN/BASF commands) corrects non-merohedral twinning. Cross-validation with WinGX and bond-length similarity restraints improve model accuracy. Free R-factor monitoring prevents overfitting .

Q. What strategies optimize hydrogen-bonding networks and aromatic stacking for crystal stability?

Electron-withdrawing groups (e.g., cyano) enhance N–H⋯O/S interactions. Graph set analysis identifies robust motifs (e.g., S(8) rings). Aromatic stacking distances (e.g., 3.33 Å) are tuned via substituent bulkiness. Mercury CSD predicts packing efficiency to guide synthetic modifications .

Q. Which computational tools are most effective for phase determination and refinement of such heterocycles?

SHELX (SHELXD/SHELXL) excels in high-resolution (<1.0 Å) data. SIR97 combines direct/Patterson methods for low-resolution cases. WinGX integrates SADABS (absorption correction), ORTEP-3 (visualization), and PLATON (validation). Comparative studies highlight SHELX’s robustness for small molecules .

Q. Methodological Notes

- Software Workflow : Data collection (APEXII CCD) → absorption correction (SADABS) → phase solution (SHELXS/SHELXD) → refinement (SHELXL) → validation (PLATON) .

- Hydrogen Bonding : Use CCDC Mercury to quantify interactions and generate packing diagrams .

- Synthesis Optimization : Monitor reaction progress via TLC and characterize products via melting point and IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.